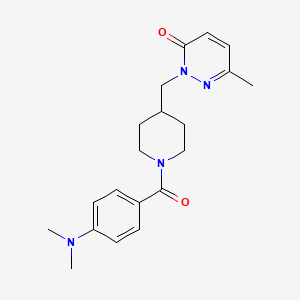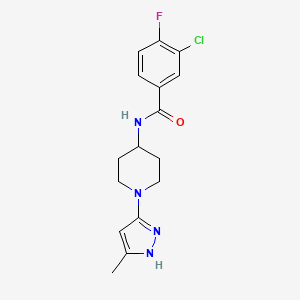![molecular formula C16H22N4O3 B2515026 6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-70-6](/img/structure/B2515026.png)
6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities, including antiviral properties. The structure of the compound suggests that it may have potential biological activity, possibly as an antiviral agent, due to the presence of the pyrimidine core and the piperidinyl substituent.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of dimethyluracil with various reagents. For instance, the synthesis of some 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives was achieved by reacting 6-azido-1,3-dimethyluracil with ethyl acetoacetate in the presence of sodium ethoxide . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied to introduce the ethyl and hydroxypiperidinyl groups to the pyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various substitutions at different positions on the ring. The presence of a hydroxypiperidinyl group suggests that the compound may have additional sites for potential reactivity or interaction with biological targets. The structure of related compounds, such as those synthesized from 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, indicates that regioselective heterocyclization can be used to create annelated heterocycles .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents present . Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, bromination, and nitration, have been used to synthesize 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . These reactions could potentially be applied to modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. The presence of a 1,3-dimethyl group is a common feature in these compounds, which can influence their chemical behavior. For example, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give amino derivatives, and the interaction with methylamine can yield a mixture of isomeric alkylaminated products . The hydroxypiperidinyl group in the compound of interest could confer additional solubility or reactivity, which would be important for its potential biological applications.
Scientific Research Applications
Optical and Nonlinear Optical (NLO) Properties
A study on pyrimidine-based bis-uracil derivatives, including 6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, highlighted their potential applications in optical and nonlinear optical (NLO) properties. These compounds were synthesized and evaluated for their kinetic and thermal stabilities, intramolecular charge transfer characteristics, and third-order NLO properties. The findings suggest that these derivatives could serve as efficient candidates for NLO device fabrications, owing to their considerable NLO character compared to standard materials (Mohan et al., 2020).
Antiviral Evaluation
In another research avenue, derivatives of this compound were synthesized and tested for their antiviral activities. Specifically, these compounds were evaluated against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), demonstrating a novel approach to discovering antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Structural and Computational Exploration
A focused study on the synthesis, structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including this compound, revealed insights into their chemical structures and electronic properties. These compounds exhibited potential for further investigation in various scientific applications, including material science and drug discovery, based on their electronic structure analysis and molecular electrostatic potential (MEP) analysis (Ashraf et al., 2019).
Future Directions
properties
IUPAC Name |
6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-10-9-17-14-12(15(22)19(3)16(23)18(14)2)13(10)20-7-5-11(21)6-8-20/h9,11,21H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGBDGNWAXXNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1N3CCC(CC3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)
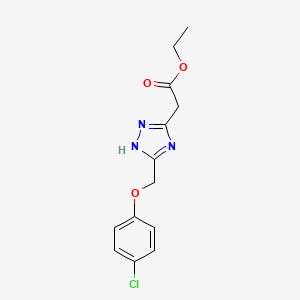

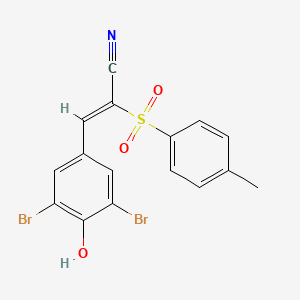
![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)
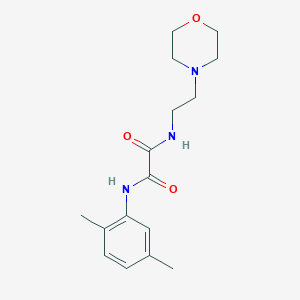
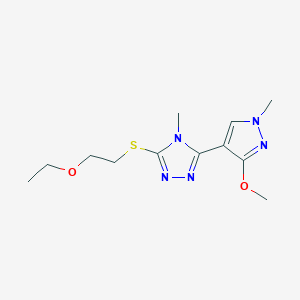
![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)
![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)

